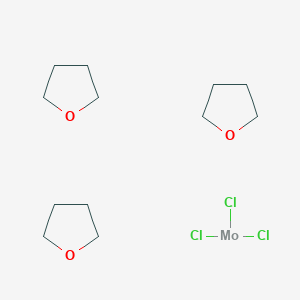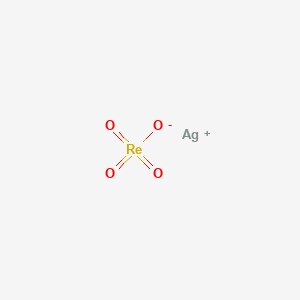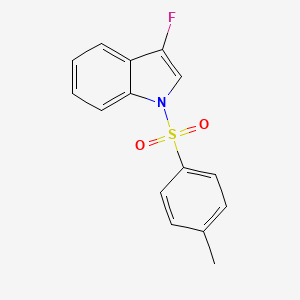
Trichlorotris(tetrahydrofuran)molybdenum(III), 95%
Descripción general
Descripción
Trichlorotris(tetrahydrofuran)molybdenum(III), often abbreviated as MoCl3(THF)3, is a chemical compound with the CAS number 31355-55-2 . It is a widely used starting material for the synthesis of a broad range of molybdenum compounds .
Synthesis Analysis
The synthesis of Trichlorotris(tetrahydrofuran)molybdenum(III) was first prepared by a carbonyl route, but later the compound was obtained by a reductive procedure in three steps starting from MoCl5 . This complex reacts with tertiary phosphines (PR3, R = alkyl or aryl) to yield [MoCl3(PR3)3], [MoCl3(thf)(PR3)2], or [MoCl3(thf)2(PR3)] (thf = tetrahydrofuran) depending on the size of R .Molecular Structure Analysis
The molecular formula of Trichlorotris(tetrahydrofuran)molybdenum(III) is C12H24Cl3MoO3 . The molecular weight is 418.62 .Chemical Reactions Analysis
Trichlorotris(tetrahydrofuran)molybdenum(III) reacts with various phosphines and magnesium or sodium amalgam in the presence of nitrogen to form molybdenum (0) complexes including [Mo(N2)2(PMe2Ph)4], [Mo(N2)2(Ph2PCH2CH2PPh2)2], [Mo(PH2Ph)6], and [Mo(Ph2PCH2PPh2)3] .Physical And Chemical Properties Analysis
Trichlorotris(tetrahydrofuran)molybdenum(III) appears as a light orange solid . The exact values for its melting point, boiling point, and solubility in water are not available .Aplicaciones Científicas De Investigación
Synthesis of a Broad Range of Products
Trichlorotris(tetrahydrofuran)molybdenum(III), also known as [MoCl3(THF)3], is a widely used starting material for the synthesis of a broad range of products . It is a versatile compound that can be used to create various other compounds, expanding the possibilities for chemical reactions and products.
Interaction with Tertiary Phosphines
This compound reacts with tertiary phosphines (PR3, R = alkyl or aryl) to yield different complexes such as [MoCl3(PR3)3], [MoCl3(thf)(PR3)2], or [MoCl3(thf)2(PR3)] depending on the size of R . This shows its potential in creating a variety of complexes with different properties.
Formation of Binuclear Complexes
In addition to forming complexes with tertiary phosphines, Trichlorotris(tetrahydrofuran)molybdenum(III) can also form binuclear complexes . These complexes have two metal atoms and can exhibit unique properties, making them useful in various applications.
Formation of Molybdenum (0) Complexes
The complex [MoCl3(thf)3] reacts with various phosphines and magnesium or sodium amalgam in the presence of nitrogen to form molybdenum (0) complexes . These complexes can include [Mo(N2)2(PMe2Ph)4], [Mo(N2)2(Ph2PCH2CH2PPh2)2], [Mo(PH2Ph)6], and [Mo(Ph2PCH2PPh2)3].
Use in Photocatalysis
Although not directly mentioned, compounds similar to Trichlorotris(tetrahydrofuran)molybdenum(III) have been used in photocatalysis . Given its reactivity and ability to form various complexes, it’s plausible that this compound could also find use in photocatalytic applications.
Potential in Coordination Chemistry
Given its ability to form various complexes, Trichlorotris(tetrahydrofuran)molybdenum(III) has potential applications in coordination chemistry . Coordination compounds have a wide range of applications, including catalysis, materials science, and medicine.
Mecanismo De Acción
Target of Action
Trichlorotris(tetrahydrofuran)molybdenum(III), also known as MoCl3(THF)3, primarily targets tertiary phosphines (PR3, R = alkyl or aryl) in its reactions . These phosphines play a crucial role in the formation of various molybdenum complexes .
Mode of Action
MoCl3(THF)3 interacts with its targets (tertiary phosphines) to yield different molybdenum complexes depending on the size of R, the alkyl or aryl group attached to the phosphine . The resulting complexes include [MoCl3(PR3)3], [MoCl3(thf)(PR3)2], or [MoCl3(thf)2(PR3)] (thf = tetrahydrofuran) .
Biochemical Pathways
The synthesis of MoCl3(THF)3 involves a reductive procedure in three steps starting from MoCl5 . This process is a part of the broader biochemical pathway involved in the synthesis of a wide range of molybdenum compounds .
Result of Action
The interaction of MoCl3(THF)3 with tertiary phosphines results in the formation of various molybdenum complexes . These complexes have potential applications in various chemical reactions and processes.
Action Environment
The action of MoCl3(THF)3 is influenced by several environmental factors. For instance, the presence of nitrogen is necessary for the formation of molybdenum (0) complexes . Additionally, the choice of solvent is crucial, as certain solvents like THF can lead to acid-catalysed ring opening polymerization due to the powerful Lewis acidic properties of the precursor .
Propiedades
IUPAC Name |
oxolane;trichloromolybdenum | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.Mo/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLFWKEKWAOFN-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Mo](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3MoO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31355-55-2 | |
| Record name | Tetrahydrofuran - trichloromolybdenum (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)
![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)






